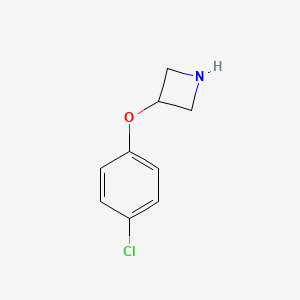

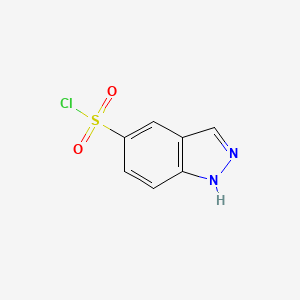

3-(4-氯苯氧基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered interest due to their presence in biologically active compounds and their utility in organic synthesis. The compound of interest, 3-(4-Chlorophenoxy)azetidine, is not directly mentioned in the provided papers, but these papers discuss various azetidine derivatives that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related azetidine compounds.

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of significant interest. For instance, a convenient synthesis route for 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and cyclization with potassium carbonate in DMSO . Another study reports the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams, which are then transformed into new building blocks for further chemical synthesis . Additionally, the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines is described, highlighting the versatility of azetidine derivatives in synthetic chemistry . The La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines is another synthetic method that showcases the potential for creating azetidine structures .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for understanding their reactivity and biological activity. The papers provided do not directly analyze the molecular structure of 3-(4-Chlorophenoxy)azetidine, but they do provide structural data for related compounds. For example, the synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones involves the establishment of structures based on analytical and spectral data . Similarly, the characterization of intermediates such as 2-azetines in the rearrangement of 2-aryl-3,3-dichloroazetidines is achieved using NMR spectroscopy .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. The reactivity of 3,3-dichloroazetidines with bases, leading to ring contraction and the formation of aziridines, is one such example . The polymerization of azetidine under the influence of cationic initiators is another reaction that demonstrates the chemical versatility of azetidine derivatives . Furthermore, the synthesis of novel 4-oxo-azetidine derivatives from Schiff bases and their evaluation for antioxidant activity indicates the potential for chemical modification and functionalization of azetidine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of chlorine substituents on the phenyl ring of 4-oxo-azetidine derivatives has been shown to significantly affect their antioxidant activity . The polymerization behavior of azetidine and the properties of the resulting polymer, which contains varying percentages of tertiary, secondary, and primary amino functions, also reflect the impact of molecular structure on physical properties .

科学研究应用

合成和表征

- 3-(4-氯苯氧基)氮杂环丁烷及相关氮杂环丁烷用于合成席夫碱和衍生自苯脲衍生物的氮杂环丁烷。这些化合物已被合成和表征,显示出中等到显着的抗氧化作用 (Nagavolu 等人,2017)。

- 另一项研究重点是合成和表征 3-(4-氯苯基)双环氮杂环丁烷-2-酮,用于抑制实验动物血液中胆固醇的生物活性 (Salman 和 Magtoof,2019)。

抗氧化活性

- 由席夫碱合成的新型 4-氧代氮杂环丁烷衍生物已对其抗氧化活性进行了评估。苯环上带有氯取代基的衍生物表现出最大的活性 (Madhavi 和 Rani,2014)。

药理潜力

- 氮杂环丁烷,包括类似于 3-(4-氯苯氧基)氮杂环丁烷的氮杂环丁烷,显示出一系列药理活性,如抗癌、抗菌、抗微生物和抗精神分裂症活性。这些化合物由于其稳定性和多样化的生物特性而受到药物研究的关注 (Parmar 等人,2021)。

环转化和合成

- 对 2-(2-甲磺酰氧基乙基)氮杂环丁烷的环转化的研究导致了各种氮杂杂环的立体选择性制备,为药物化学提供了有价值的模板 (Mollet 等人,2011)。

- 已经报道了一种从市售前体有效合成氮杂环丁烷的方法,为制备 N-取代氮杂环丁烷提供了潜力 (Huszthy 等人,1993)。

抗菌活性

- 新型三羟基苯甲酰胺氮杂环丁烷-2-酮衍生物已被合成并筛选其抗菌和抗结核活性,显示出作为新型抗菌化合物的有希望的结果 (Ilango 和 Arunkumar,2011)。

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H315 and H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-(4-chlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKDDYJEXTWRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626953 |

Source

|

| Record name | 3-(4-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)azetidine | |

CAS RN |

753445-45-3 |

Source

|

| Record name | 3-(4-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)